An In-Depth Technical Guide to 2-(4-Bromophenyl)pent-4-enenitrile (CAS 463940-86-5)
An In-Depth Technical Guide to 2-(4-Bromophenyl)pent-4-enenitrile (CAS 463940-86-5)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties, a plausible synthetic route, expected spectral characteristics, and potential applications of 2-(4-Bromophenyl)pent-4-enenitrile. As a specialized chemical intermediate, this molecule holds potential as a building block in the synthesis of more complex molecules in medicinal chemistry and materials science.
Core Chemical Properties and Identifiers
2-(4-Bromophenyl)pent-4-enenitrile is a substituted aromatic nitrile featuring a chiral center at the carbon alpha to both the phenyl ring and the nitrile group. The presence of a terminal alkene and a bromo-substituent on the aromatic ring offers multiple sites for further chemical modification.
Structural and Physicochemical Data
Below is a table summarizing the key identifiers and computed physicochemical properties for this compound. It is important to note that experimental data for properties such as melting and boiling points are not widely available in published literature and the listed values are primarily from chemical supplier databases.
| Property | Value | Source |
| CAS Number | 463940-86-5 | [1][2] |
| IUPAC Name | 2-(4-bromophenyl)pent-4-enenitrile | [1] |
| Molecular Formula | C₁₁H₁₀BrN | [2] |
| Molecular Weight | 236.11 g/mol | [1][2] |
| Canonical SMILES | C=CCC(C#N)C1=CC=C(Br)C=C1 | [1] |
| InChI | InChI=1S/C11H10BrN/c1-2-3-10(8-13)9-4-6-11(12)7-5-9/h2,4-7,10H,1,3H2 | [1][2] |
| InChI Key | GYDVJVWUUSCAPC-UHFFFAOYSA-N | [1][2] |
| Purity (Typical) | ≥95% | [1] |
| Calculated logP | 3.566 | [1] |
Synthesis and Mechanistic Considerations
While specific, peer-reviewed synthesis protocols for 2-(4-Bromophenyl)pent-4-enenitrile are not readily found, a highly plausible and effective method is the α-arylation of a nitrile.[3][4] This approach involves the coupling of an aryl halide with a nitrile anion, typically catalyzed by a transition metal complex, most commonly palladium.[5]
Proposed Synthetic Pathway: Palladium-Catalyzed α-Arylation
The proposed synthesis involves the deprotonation of the α-carbon of pent-4-enenitrile to form a nitrile anion, which then undergoes a palladium-catalyzed cross-coupling reaction with 4-bromoiodobenzene or a similar aryl bromide. The choice of a strong, non-nucleophilic base is critical to ensure efficient deprotonation without competing side reactions. The selection of the palladium catalyst and its associated ligand is crucial for achieving high yields and preventing side reactions.[5] Sterically hindered and electron-rich phosphine ligands, such as BINAP, have been shown to be effective in similar α-arylations of nitriles.[3]
Caption: Proposed synthetic workflow for 2-(4-Bromophenyl)pent-4-enenitrile.
Hypothetical Experimental Protocol
The following protocol is a representative procedure based on established methods for palladium-catalyzed α-arylation of nitriles.[3][5]
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., BINAP, 4 mol%).
-
Addition of Reagents: Add 4-bromoiodobenzene (1.0 eq), pent-4-enenitrile (1.2 eq), and anhydrous toluene as the solvent.
-
Base Addition: While stirring, add a strong base such as sodium tert-butoxide (NaOtBu, 1.4 eq) portion-wise at room temperature.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Expected Spectral Characteristics
Although experimental spectra for 2-(4-Bromophenyl)pent-4-enenitrile are not publicly available, its structure allows for the prediction of key spectral features.
¹H NMR Spectroscopy
-
Aromatic Protons: Two doublets in the aromatic region (δ 7.0-7.6 ppm), characteristic of a 1,4-disubstituted benzene ring.
-
Vinyl Protons: A complex multiplet between δ 5.0-6.0 ppm corresponding to the three protons of the terminal alkene.
-
Methine Proton: A triplet or doublet of triplets around δ 3.8-4.2 ppm for the proton at the chiral center (α to the nitrile and phenyl ring).
-
Methylene Protons: A multiplet between δ 2.4-2.8 ppm for the two protons adjacent to the chiral center.
¹³C NMR Spectroscopy
-
Nitrile Carbon: A signal in the range of δ 118-122 ppm.
-
Aromatic Carbons: Four signals in the aromatic region (δ 120-140 ppm), with the carbon attached to the bromine atom appearing at a distinct chemical shift.
-
Alkene Carbons: Two signals between δ 115-140 ppm.
-
Chiral Carbon: A signal around δ 35-45 ppm.
-
Methylene Carbon: A signal in the range of δ 30-40 ppm.
Infrared (IR) Spectroscopy
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Nitrile (C≡N) Stretch: A sharp, medium-intensity absorption band around 2240-2260 cm⁻¹.
-
Alkene (C=C) Stretch: A medium-intensity band near 1640 cm⁻¹.
-
Aromatic C-H Stretch: Bands above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Bands just below 3000 cm⁻¹.
-
C-Br Stretch: An absorption in the fingerprint region, typically below 800 cm⁻¹.
Mass Spectrometry
The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). The nominal molecular weight is 236 g/mol , so molecular ion peaks would be expected at m/z 235 and 237.
Reactivity and Potential Applications
The diverse functional groups in 2-(4-Bromophenyl)pent-4-enenitrile make it a versatile intermediate for organic synthesis.
Caption: Key reactive sites on 2-(4-Bromophenyl)pent-4-enenitrile.
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Nitrile Group: The nitrile functionality can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, providing access to a variety of other compound classes.[6]
-
Alkene Group: The terminal double bond can undergo various addition reactions (e.g., hydrogenation, halogenation, hydroboration-oxidation) and can also be a substrate for metathesis or polymerization reactions.
-
Aryl Bromide: The bromo-substituent is a key handle for transition metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide range of substituents on the aromatic ring.
Given these reactive sites, 2-(4-Bromophenyl)pent-4-enenitrile is a valuable building block for the synthesis of:
-
Bioactive Molecules: α-Aryl nitriles are important structural motifs in many pharmaceuticals and bioactive compounds.[7]
-
Novel Scaffolds: The ability to further functionalize this molecule at multiple positions makes it an attractive starting material for the creation of diverse chemical libraries for drug discovery.
-
Functional Materials: The aromatic and reactive nature of the compound suggests potential for its incorporation into polymers or other functional materials.
Safety and Handling
2-(4-Bromophenyl)pent-4-enenitrile is classified as harmful and an irritant.[1] Standard laboratory safety precautions should be followed when handling this compound.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
Precautionary Measures: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust, fumes, or vapors. Wash hands thoroughly after handling.[1][4] In case of accidental exposure, seek immediate medical attention.
Conclusion
2-(4-Bromophenyl)pent-4-enenitrile is a chemical intermediate with significant potential for applications in synthetic organic chemistry, particularly in the fields of medicinal chemistry and materials science. While detailed experimental data on this specific compound is limited in the public domain, its structural features and the well-established reactivity of its constituent functional groups provide a strong basis for its utility as a versatile building block. The proposed synthetic route via palladium-catalyzed α-arylation offers a reliable method for its preparation, opening the door for further exploration of its chemical space and potential applications.
References
- Culkin, D. A., & Hartwig, J. F. (2002). Synthesis, Characterization, and Reactivity of Arylpalladium Cyanoalkyl Complexes: Selection of Catalysts for the α-Arylation of Nitriles. Journal of the American Chemical Society, 124(32), 9330–9331.
-
PubChem, "4-Bromo-2-phenylpent-4-enenitrile." [Online]. Available: [Link].
-
Organic Syntheses, "Synthesis of N-Acetyl Enamides by Reductive Acetylation of Oximes Mediated with Iron(II) Acetate: N-(1-(4-Bromophenyl)vinyl)acetamide." [Online]. Available: [Link].
- Peng, B. (2017). Redox-Neutral α-Arylation of Alkyl Nitriles with Aryl Sulfoxides: A Rapid Electrophilic Rearrangement. Synform, 2017(07), A112–A114.
-
Organic Chemistry Portal, "Substituted arene synthesis by carbonyl or carboxyl compound α-arylation." [Online]. Available: [Link].
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Chemistry LibreTexts, "Reactivity of Nitriles." [Online]. Available: [Link].
- Hartwig, J. F. (2003). Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles. Accounts of Chemical Research, 36(4), 234–244.
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